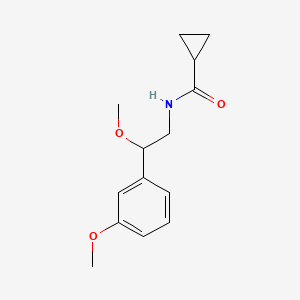

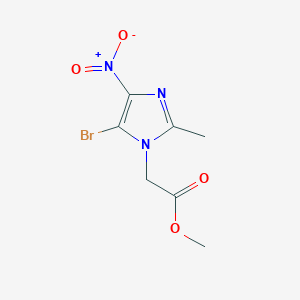

![molecular formula C18H16BrNO3S2 B2593690 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide CAS No. 2097924-85-9](/img/structure/B2593690.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .

Synthesis Analysis

The synthesis of compounds involving 2,2’-bithiophene has been reported in various studies. For instance, four n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis(3,4-difluorothien-2-yl)ethene (4FTVT) were synthesized via direct arylation polycondensation . Another study reported the synthesis and characterization of six novel 2,2′‑bithiophene‑based organic compounds that are designed to serve as co‑sensitizers for dye‑sensitized solar cells .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of the compound , has been well-studied. X-ray crystallography shows that the two rings are coplanar . The molecular formula of 2,2’-bithiophene is C8H6S2, with an average mass of 166.263 Da and a monoisotopic mass of 165.991089 Da .Chemical Reactions Analysis

The chemical reactions involving 2,2’-bithiophene are complex and can vary depending on the specific conditions and reactants used. For example, one study synthesized four n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis(3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound , include a melting point of 31.1 °C and a boiling point of 260 °C . It has a density of 1.44 g/cm3 . The compound is a colorless solid, although commercial samples are often greenish .科学的研究の応用

Synthesis and Molecular Structure

The synthesis and structural characterization of closely related benzamide derivatives provide foundational knowledge necessary for further applications in material science and drug development. For instance, the synthesis and structures of six related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, including reaction intermediates, offer insights into molecular conformations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential for further modification (Sagar et al., 2018).

Catalytic Applications

The evaluation of N-isopropyliodobenzamides, including 2-Iodo-N-isopropyl-5-methoxybenzamide, as catalysts for the oxidation of alcohols demonstrates their utility in organic synthesis. This research highlights the role of substituents on the benzene ring in affecting reactivity and introduces environmentally benign catalysts for alcohol oxidation, showcasing the compound's potential in green chemistry applications (Yakura et al., 2018).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine derivatives substituted with benzamide groups, including those with 5-bromo-2-hydroxy-3-methoxybenzamide moieties, underscores their promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT, indicating potential for further development as cancer therapeutics (Pişkin et al., 2020).

Antimicrobial Activity

Studies on substituted benzamides, such as those assessing the bactericidal activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA, highlight the antimicrobial potential of benzamide derivatives. This research is instrumental in identifying new compounds for addressing antibiotic resistance, indicating a path for the development of novel antimicrobial agents (Zadrazilova et al., 2015).

作用機序

Mode of Action

The mode of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Based on its structural similarity to other bithiophene compounds, it may interact with its targets through π-π stacking, hydrogen bonding, or other non-covalent interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Its solubility, bioavailability, metabolism, and excretion patterns remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S2/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRVPTFOMLPEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

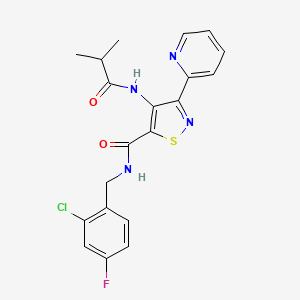

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

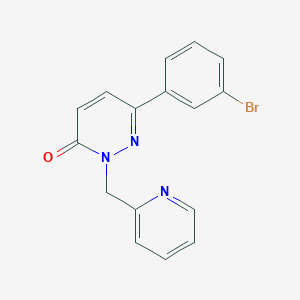

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)

![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)

![Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2593616.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2593623.png)